3-Amino-1-(benzyloxy)-3-methylbutan-2-ol
Overview
Description
3-Amino-1-(benzyloxy)-3-methylbutan-2-ol is an organic compound with a complex structure that includes an amino group, a benzyloxy group, and a methyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(benzyloxy)-3-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate to form an intermediate, which is then subjected to further reactions to introduce the amino and benzyloxy groups . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and bases like cesium carbonate (Cs2CO3) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(benzyloxy)-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3-Amino-1-(benzyloxy)-3-methylbutan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-1-(benzyloxy)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-phenylbutane: Similar in structure but with a phenyl group instead of a benzyloxy group.
3-Amino-1-benzothiophene-2-carbonitrile: Contains a benzothiophene ring instead of a benzyloxy group.
3-Amino-1-adamantanol: Features an adamantane ring instead of a benzyloxy group.
Uniqueness
3-Amino-1-(benzyloxy)-3-methylbutan-2-ol is unique due to the presence of both an amino group and a benzyloxy group on the same molecule. This combination allows for diverse chemical reactivity and potential applications in various fields. The benzyloxy group provides additional stability and hydrophobicity, which can enhance the compound’s interactions with biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
3-amino-3-methyl-1-phenylmethoxybutan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-12(2,13)11(14)9-15-8-10-6-4-3-5-7-10/h3-7,11,14H,8-9,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZIMOJSYZEDGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COCC1=CC=CC=C1)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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